
Kojic acid
概述
描述
It is a by-product of the fermentation process of malting rice, used in the production of sake, the Japanese rice wine . Kojic acid is widely recognized for its ability to inhibit the formation of pigment in plant and animal tissues, making it a popular ingredient in cosmetic products for skin lightening .
准备方法
Synthetic Routes and Reaction Conditions
Kojic acid can be synthesized chemically from tetraacetylgalactosone hydrate under acetylating conditions with pyridine and acetic anhydride to yield diacetylthis compound, followed by deacetylation with ammonia in methanol . Another method involves the oxidation of C2 in tetra-1,3,4,6-O-acetyl-D-galactose and the corresponding glucose analogue .
Industrial Production Methods
Industrial production of this compound primarily involves the aerobic fermentation of Aspergillus species, such as Aspergillus oryzae . The process includes liquefying and saccharifying starch in a fermenting tank, inoculating the sterilized saccharide liquid to culture this compound via fermentation, and refining this compound through concentration and crystallization . Genetic engineering techniques have also been employed to enhance production efficiency, such as expressing the kojA gene from Aspergillus oryzae in Aspergillus niger .
化学反应分析
Types of Reactions
Kojic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives such as diacetylthis compound.
Reduction: Reduction reactions can modify the hydroxyl groups in this compound.
Substitution: This compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Thionyl Chloride: Used to convert the hydroxymethyl group to a chloromethyl derivative.
Acetic Anhydride and Pyridine: Used in the acetylation process to form diacetylthis compound.
Ammonia in Methanol: Used for deacetylation to yield this compound.
Major Products
Diacetylthis compound: Formed through acetylation of this compound.
Kojate Complexes: Formed by chelation with metal ions such as iron (III).
科学研究应用
Cosmetic Applications
Kojic acid is widely utilized in cosmetic formulations due to its ability to lighten skin and treat hyperpigmentation disorders such as melasma, age spots, and freckles.
- Mechanism of Action : this compound inhibits tyrosinase activity, leading to reduced melanin production in the skin. Its efficacy has been demonstrated in various studies, including one that reported significant improvement in skin hyperpigmentation through hyperspectral imaging analysis .
- Formulations : this compound is commonly incorporated into creams, lotions, and serums. A study comparing 4% hydroquinone with 0.75% this compound cream found that both were effective in treating facial melasma, highlighting the versatility of this compound as a standalone or adjunct treatment .
- Safety and Efficacy : While generally regarded as safe for topical use, some studies have reported allergic reactions in a small percentage of users . Long-term safety assessments are crucial as high concentrations may lead to adverse effects.
Pharmaceutical Applications
This compound's applications extend beyond cosmetics into pharmaceuticals due to its antimicrobial and antiviral properties.
- Antimicrobial Activity : this compound has been shown to possess significant antimicrobial effects against various pathogens. It enhances the efficacy of antifungal agents such as amphotericin B and strobilurin by targeting the fungal antioxidative system .
- Potential Therapeutic Uses : Research indicates that this compound could serve as a chemotherapeutic sensitizer, enhancing the effectiveness of certain antifungal treatments . Its biocompatibility makes it suitable for incorporation into pharmaceutical formulations aimed at treating skin infections.
Agricultural Applications
This compound is also explored for its potential agricultural benefits.
- Insecticide Properties : Studies suggest that this compound may exhibit insecticidal properties due to its inhibitory effect on tyrosinase and interaction with o-quinones . This opens avenues for developing environmentally friendly pest control agents.
- Nematicidal Activity : Research has demonstrated that this compound produced by Aspergillus oryzae shows nematicidal activity against Meloidogyne incognita, a common plant-parasitic nematode . This application could be pivotal in sustainable agriculture practices.
Case Studies and Research Findings
Several studies underscore the diverse applications of this compound:
作用机制
Kojic acid exerts its effects primarily by inhibiting the enzyme tyrosinase, which is essential for melanin synthesis . By blocking tyrosine from forming, this compound prevents melanin production, leading to a lightening effect on the skin . This mechanism is particularly beneficial in treating hyperpigmentation and other skin discoloration conditions .
相似化合物的比较
Similar Compounds
Hydroquinone: Another skin-lightening agent that inhibits melanin production but has potential side effects such as skin irritation and ochronosis.
Azelaic Acid: Used to treat acne and rosacea, it also has skin-lightening properties by inhibiting tyrosinase.
Uniqueness of Kojic Acid
This compound is unique due to its dual role as a skin-lightening agent and an antioxidant. Unlike hydroquinone, this compound is less likely to cause skin irritation and is considered safer for long-term use . Additionally, its ability to chelate metal ions adds to its versatility in various applications .
生物活性
Kojic acid, a natural compound derived from fungi, is primarily recognized for its role as a skin-lightening agent due to its ability to inhibit the enzyme tyrosinase, which is crucial in melanin production. Beyond its cosmetic applications, this compound exhibits a wide range of biological activities that have garnered significant interest in both pharmaceutical and medical research. This article explores the diverse biological activities of this compound, including its antimicrobial, anti-inflammatory, antioxidant, and potential anticancer effects.
This compound (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is characterized by its ability to chelate metal ions and inhibit enzymatic activities. Its primary mechanism involves the competitive inhibition of tyrosinase, leading to reduced melanin synthesis. This property underpins its use in cosmetic formulations aimed at treating hyperpigmentation disorders such as melasma and age spots .
Table 1: Key Biological Activities of this compound
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of microorganisms. A study highlighted its effectiveness against Staphylococcus aureus and Candida albicans, suggesting its potential utility in topical formulations for infections .
Antioxidant Properties
Research indicates that this compound can reduce oxidative stress by scavenging reactive oxygen species (ROS). This activity is particularly relevant in dermatological applications where oxidative damage contributes to skin aging and pigmentation disorders .
Anti-inflammatory Effects
This compound's anti-inflammatory properties have been linked to its ability to modulate cytokine production and reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory skin conditions such as eczema and dermatitis .
Case Studies
- Skin Hyperpigmentation Treatment : A clinical study evaluated the effectiveness of this compound in reducing skin hyperpigmentation using hyperspectral imaging. Results indicated a significant improvement in skin brightness and reduction in discoloration after treatment with this compound formulations .
- Combination Therapy : A study comparing the efficacy of this compound with hydroquinone showed that their combination resulted in superior depigmenting effects compared to either agent alone, highlighting the synergistic potential of these compounds .
Safety and Toxicology
While this compound is widely used in cosmetics, concerns regarding its safety profile have been raised. Research indicates that at certain concentrations, this compound may induce thyroid proliferative lesions in animal models, necessitating careful consideration of dosage in formulations . However, studies have also shown that when used appropriately, this compound derivatives are generally safe for human use .
常见问题
Q. What experimental designs are recommended to evaluate kojic acid's tyrosinase inhibition efficacy in vitro?
Category: Basic Research
Answer:
Standard protocols involve spectrophotometric assays using mushroom or human tyrosinase, with L-DOPA or L-tyrosine as substrates. Reaction mixtures typically include this compound at varying concentrations (e.g., 25–400 μg/mL), a positive control (e.g., arbutin), and negative controls. Data analysis employs Michaelis-Menten kinetics or IC50 calculations via dose-response curves. Ensure pH and temperature optimization (25–37°C) to mimic physiological conditions. Conflicting results across studies often arise from differences in enzyme sources or substrate specificity; thus, cross-validation using multiple assays (e.g., cell-based melanin quantification) is advised .
Q. How can researchers resolve contradictions in reported this compound cytotoxicity across cancer cell lines?
Category: Advanced Research
Answer:
Discrepancies may stem from cell line heterogeneity, exposure time, or assay sensitivity. Methodologically, standardize protocols:
- Use MTT/WST-1 assays with matched controls.
- Validate via flow cytometry (apoptosis/necrosis markers).
- Cross-reference with genomic databases (e.g., CCLE) to account for genetic variability.
For instance, notes cytotoxicity in melanoma and hepatocellular carcinoma cells but not in normal fibroblasts, emphasizing context-dependent effects. Meta-analyses of dose-response curves and ROS scavenging assays can clarify mechanisms .
Q. What parameters optimize enzymatic synthesis of this compound esters for scalable production?
Category: Advanced Research
Answer:
Enzymatic esterification using lipases (e.g., Novozym 435) in solvent-free systems enhances efficiency. Key parameters:
- Temperature: 40–60°C balances enzyme activity and substrate stability.
- Water content: <5% to favor esterification over hydrolysis.
- Lipase reusability: Immobilization on silica or chitosan improves cost-effectiveness.
Comparative studies show solvent-free systems yield >80% conversion vs. 50–60% in organic solvents. Reactor designs (e.g., packed-bed) further improve scalability .
Q. How do structural modifications of this compound influence its antimicrobial activity?
Category: Advanced Research
Answer:
Derivatization at the C-5 hydroxyl group (e.g., acylations, halogenation) enhances lipophilicity and membrane penetration. For example, chlorothis compound derivatives exhibit improved antifungal activity against Candida spp. due to increased electrophilicity. Structure-activity relationship (SAR) studies require:
- Synthesis via regioselective acylation (e.g., acetic anhydride in pyridine).
- Characterization via <sup>1</sup>H NMR and elemental analysis.
- Bioactivity screening using broth microdilution (CLSI guidelines). reports MIC values <50 μg/mL for select derivatives, highlighting ligand size and polarity as critical factors .
Q. What in silico approaches predict this compound's protein targets and mechanisms?
Category: Advanced Research
Answer:
Network pharmacology and molecular docking (e.g., AutoDock Vina) identify interactions with tyrosinase, NF-κB, or MAPK pathways. Steps include:
- Target prediction via PharmMapper or SwissTargetPrediction.
- Pathway enrichment (KEGG/GO) to link targets to biological processes.
- Validation using molecular dynamics simulations (e.g., GROMACS) to assess binding stability. highlights this compound’s potential in wound healing and cancer via MMP-9 inhibition, though clinical validation remains pending .
Q. How do mutagenesis strategies improve Aspergillus strains for this compound overproduction?
Category: Basic Research
Answer:
Random mutagenesis (UV, NTG) disrupts regulatory genes (e.g., pkaR in cAMP signaling) to de-repress biosynthesis. Protocols:
- UV mutagenesis: 254 nm exposure for 30–120 sec, followed by lethality rate calculation.
- Chemical mutagenesis: NTG (0.1–1 mg/mL) for 30–60 min.
- Screening on high-yield media (e.g., glucose-yeast extract). reports 2–3 fold yield increases using ARTP mutagenesis, which induces DNA breaks without protoplast preparation .
Q. What analytical methods quantify this compound in complex fermentation matrices?
Category: Basic Research
Answer:
HPLC (C18 column, UV detection at 270 nm) is standard, with mobile phases of 0.1% phosphoric acid:methanol (95:5). For rapid screening, FTIR (peaks at 1660 cm<sup>-1</sup> for γ-pyrone) or colorimetric Fe(III) assays are used. Validate against calibration curves (R<sup>2</sup> >0.99) and spike-recovery tests (85–115% acceptable). emphasizes HPLC’s precision (±2% RSD) for regulatory submissions .
Q. How do researchers address this compound’s instability in formulation studies?
Category: Advanced Research
Answer:
Instability in aqueous solutions (pH >6) is mitigated via:
- Derivatization: this compound dipalmitate enhances photostability.
- Encapsulation: Poly(lactic-co-glycolic acid) nanoparticles (PLGA) improve half-life.
- Co-solvents: Propylene glycol (10–20%) prevents oxidative degradation. Accelerated stability testing (40°C/75% RH for 3 months) with HPLC monitoring is critical. notes pH 4–5 as optimal for cosmetic formulations .
Q. What in vivo models assess this compound’s depigmenting efficacy and toxicity?
Category: Advanced Research
Answer:
- Efficacy: UVB-induced hyperpigmentation in C57BL/6 mice, with melanin index reduction measured via spectrophotometry.
- Toxicity: Acute oral LD50 in rodents (1000–1500 mg/kg, per ) and 90-day subchronic studies (300–1000 mg/kg/day). Histopathology (liver/kidney) and serum biochemistry (ALT, BUN) are mandatory. Conflicting genotoxicity data require Ames test and micronucleus assay integration .
Q. How can metabolomics elucidate this compound’s biosynthetic pathways in Aspergillus?
Category: Advanced Research
Answer:
<sup>13</sup>C-labeled glucose tracing combined with LC-MS/MS identifies precursor fluxes into the polyketide pathway. Key steps:
属性
IUPAC Name |
5-hydroxy-2-(hydroxymethyl)pyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJNERDRQOWKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040236 | |
Record name | Kojic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Kojic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol, ethyl ether, acetone, DMSO; slightly soluble in benzene, Soluble in water, acetone; slightly solluble in ether; insoluble in benzene, Sparingly soluble in pyridine | |
Record name | KOJIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mechanism of action of kojic acid is well defined and it has been shown to act as a competitive and reversible inhibitor of animal and plant polyphenol oxidases, xanthine oxidase, and D- and some L-amino acid oxidases., The activation of NF-kappaB induced by kojic acid, an inhibitor of tyrosinase for biosynthesis of melanin in melanocytes, was investigated in human transfectant HaCaT and SCC-13 cells. These two keratinocyte cell lines transfected with pNF-kappaB-SEAP-NPT plasmid were used to determine the activation of NF-kappaB. Transfectant cells release the secretory alkaline phosphatase (SEAP) as a transcription reporter in response to the NF-kappaB activity and contain the neomycin phosphotransferase (NPT) gene for the dominant selective marker of geneticin resistance. NF-kappaB activation was measured in the SEAP reporter gene assay using a fluorescence detection method. Kojic acid showed the inhibition of cellular NF-kappaB activity in both human keratinocyte transfectants. It could also downregulate the ultraviolet ray (UVR)-induced activation of NF-kappaB expression in transfectant HaCaT cells. Moreover, the inhibitory activity of kojic acid in transfectant HaCaT cells was found to be more potent than known antioxidants, e.g., vitamin C and N-acetyl-L-cysteine. These results indicate that kojic acid is a potential inhibitor of NF-kappaB activation in human keratinocytes, and suggest the hypothesis that NF-kappaB activation may be involved in kojic acid induced anti-melanogenic effect. | |
Record name | KOJIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Prismatic needles from acetone, ethanol+ether or methanol+ethyl acetate, Crystals, Prisms, needles from acetone | |
CAS No. |
501-30-4 | |
Record name | Kojic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kojic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kojic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01759 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | kojic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Kojic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-2-hydroxymethyl-4-pyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KOJIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K23F1TT52 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | KOJIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Kojic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153.5 °C, 161 °C | |
Record name | Kojic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01759 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | KOJIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Kojic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。